molecular formula C4H10ClNO2S B1306192 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 51642-03-6

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No. B1306192
Key on ui cas rn: 51642-03-6
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-UHFFFAOYSA-N
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Patent
US04243524

Procedure details

The procedure of Example 1 was repeated substituting 50 percent aqueous monomethylamine (174 ml.) for the ammonium hydroxide of Example 1. Sixty-four and seven-tenths grams of a white crystalline solid was obtained for a yield of 82.2 percent of theory based upon the 2,5-dihydrothiophene 1,1-dioxide. The solid sublimes over 180° C. and melts between 205° and 210° C.
Quantity
174 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN.[ClH:3].[S:4]1(=[O:11])(=[O:10])[CH2:8][CH2:7][CH:6]([NH2:9])[CH2:5]1.S1(=O)(=O)CC=C[CH2:13]1>>[ClH:3].[CH3:13][NH:9][CH:6]1[CH2:7][CH2:8][S:4](=[O:11])(=[O:10])[CH2:5]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
174 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1(CC(CC1)N)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(CC=CC1)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Sixty-four and seven-tenths grams of a white crystalline solid was obtained for a yield of 82.2 percent of theory
CUSTOM
Type
CUSTOM
Details
over 180° C.
CUSTOM
Type
CUSTOM
Details
melts between 205° and 210° C.

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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